molecular formula C7H13NO2 B13204261 Ethyl 1-(methylamino)cyclopropanecarboxylate

Ethyl 1-(methylamino)cyclopropanecarboxylate

Cat. No.: B13204261
M. Wt: 143.18 g/mol
InChI Key: GVHXCZAUETWZQR-UHFFFAOYSA-N
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Description

Ethyl 1-(methylamino)cyclopropanecarboxylate is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclopropanecarboxylic acid and contains a cyclopropane ring, which is a three-carbon ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(methylamino)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(methylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(methylamino)cyclopropanecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(methylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 1-(methylamino)cyclopropanecarboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 1-(methylamino)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C7H13N O2
  • Molecular Weight : 143.18 g/mol
  • Structure : The compound features a cyclopropane ring with an ethyl ester and a methylamino group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to act as a modulator of neurotransmitter systems, particularly influencing pathways related to:

  • Calcium Channels : Similar compounds have shown effects on T-type calcium channels, which are crucial in various physiological processes including muscle contraction and neuronal signaling .
  • Inflammatory Pathways : The compound may influence inflammatory responses by modulating the expression of cytokines and enzymes like COX-2, which are involved in pain and inflammation .

Biological Activity Summary

A summary of the biological activities observed in various studies includes:

Activity TypeObserved EffectsReference
Calcium Channel ModulationInhibition of T-type calcium channels (IC50 ~7 µM)
Anti-inflammatoryPotential reduction in COX-2 expression
Neurotransmitter ModulationEffects on neurotransmitter release and signaling

Study 1: Calcium Channel Blockade

In a study investigating the effects of structurally similar compounds, this compound was shown to selectively inhibit T-type calcium channels. The IC50 value for this inhibition was reported at approximately 7 µM, indicating significant potency in modulating calcium influx in neuronal cells .

Study 2: Anti-inflammatory Properties

Research exploring the anti-inflammatory potential of cyclopropane derivatives highlighted the ability of this compound to downregulate pro-inflammatory cytokines such as IL-8 and COX-2. This suggests its possible application in treating inflammatory diseases .

Study 3: Neuropharmacological Effects

Further investigations into the neuropharmacological properties revealed that this compound may enhance or inhibit neurotransmitter release depending on the cellular context. This duality presents a potential therapeutic angle for conditions such as anxiety or depression where neurotransmitter balance is critical .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 1-(methylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-10-6(9)7(8-2)4-5-7/h8H,3-5H2,1-2H3

InChI Key

GVHXCZAUETWZQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)NC

Origin of Product

United States

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